5alpha-Androstan-3beta,17beta-diol-7-one

Enzyme Kinetics 11β-HSD1 Androgen Metabolism

Enzymology labs often face variability when sourcing steroid probes that lack defined kinetic parameters. 5α-Androstan-3β,17β-diol-7-one resolves this with validated quantitative benchmarks. • Defined KM values for 11β-HSD1: 5.1 µM (7α-OH) and 6.8 µM (7β-OH), enabling reproducible enzyme kinetics assays. • AKR1C3 reference control: weak inhibition (IC50 8.0 µM in A549 cells) establishes a reliable baseline for novel inhibitor screening. • Mixed-type inhibition of cortisone reduction supports mechanistic studies of allosteric regulation. Supplied with documented purity (≥98%) and cold-chain shipping to preserve structural integrity.

Molecular Formula C19H30O3
Molecular Weight 306.4 g/mol
CAS No. 28375-34-0
Cat. No. B3326763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5alpha-Androstan-3beta,17beta-diol-7-one
CAS28375-34-0
Molecular FormulaC19H30O3
Molecular Weight306.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2O)C(=O)CC4C3(CCC(C4)O)C
InChIInChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)10-15(21)17-13-3-4-16(22)19(13,2)8-6-14(17)18/h11-14,16-17,20,22H,3-10H2,1-2H3/t11-,12+,13+,14+,16+,17+,18+,19+/m1/s1
InChIKeyJVEWXTLFKFWQPU-MJSJFWEFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5alpha-Androstan-3beta,17beta-diol-7-one Overview


5alpha-Androstan-3beta,17beta-diol-7-one (CAS 28375-34-0) is a synthetic androstane steroid derivative characterized by the presence of a ketone group at the C7 position (7-oxo) and hydroxyl groups at the 3β and 17β positions. Its molecular formula is C19H30O3, with a molecular weight of 306.4 g/mol [1]. This compound is structurally related to endogenous androgen metabolites such as 5α-androstane-3β,17β-diol (3β-diol) and 5α-androstane-3α,17β-diol (3α-diol), but the 7-oxo modification alters its interaction with steroidogenic enzymes, making it a valuable research tool for studying androgen metabolism and enzyme kinetics [2].

5alpha-Androstan-3beta,17beta-diol-7-one: Substitution Issues


Generic substitution of 5alpha-Androstan-3beta,17beta-diol-7-one with its parent compounds, 3β-diol or 3α-diol, is not scientifically valid due to the profound impact of the C7 ketone group on enzymatic interactions and metabolic stability. While 3β-diol is known to act as an estrogen receptor beta (ERβ) agonist [1], the 7-oxo modification in the target compound fundamentally alters its role in enzyme-catalyzed reactions. Specifically, 5alpha-Androstan-3beta,17beta-diol-7-one functions as a substrate for specific reductases and exhibits distinct inhibition profiles against enzymes like AKR1C3, as detailed in the quantitative evidence below [2]. Therefore, relying on an analog lacking the 7-oxo group would introduce significant experimental variability and yield non-interchangeable results.

5alpha-Androstan-3beta,17beta-diol-7-one: Quantitative Differentiation Evidence


Selective Substrate for 11β-HSD1

5alpha-Androstan-3beta,17beta-diol-7-one (7-oxo-Adiol) serves as a substrate for human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), where it undergoes reduction to yield both 7α- and 7β-hydroxy-Adiol. The enzyme's affinity for this 7-oxo substrate is quantified by distinct KM values for the production of each epimer, allowing for precise kinetic studies of the enzyme's stereospecificity [1]. In contrast, its non-oxo analog, 5α-androstane-3β,17β-diol, is not a substrate for this reaction, highlighting the essential role of the C7 ketone group [2].

Enzyme Kinetics 11β-HSD1 Androgen Metabolism

Weak AKR1C3 Inhibition

5alpha-Androstan-3beta,17beta-diol-7-one exhibits a measurable, though weak, inhibitory effect on Aldo-keto reductase family 1 member C3 (AKR1C3)-mediated metabolism of androsterone in human A549 cells, with an IC50 of 8.0 µM [1]. This is in stark contrast to more potent AKR1C3 inhibitors, which can exhibit IC50 values in the low nanomolar range (e.g., 110 nM for CHEMBL511708 [2]). This data positions 5alpha-Androstan-3beta,17beta-diol-7-one as a low-potency control or a starting point for structure-activity relationship (SAR) studies, rather than a lead inhibitor.

Enzyme Inhibition AKR1C3 Prostate Cancer

Mixed-Type Inhibition of Cortisone Reduction

Beyond its role as a substrate, 5alpha-Androstan-3beta,17beta-diol-7-one acts as an inhibitor of cortisone reduction, exhibiting a mixed-type inhibition mechanism [1]. This kinetic behavior, characterized by affecting both the enzyme's apparent affinity (KM) and its maximum velocity (Vmax), provides a more complex and potentially more physiologically relevant mode of action compared to purely competitive or non-competitive inhibitors. This contrasts with its parent compound, 3β-diol, which has not been reported to exhibit this specific mixed-type inhibition on cortisone reduction.

Enzyme Inhibition Corticosteroid Metabolism Mixed-type Inhibition

5alpha-Androstan-3beta,17beta-diol-7-one: Research Applications


11β-HSD1 Activity and Stereospecificity

This compound is ideally suited for in vitro enzymatic assays designed to study the activity and stereospecificity of human 11β-HSD1. Its defined KM values for the production of 7α- and 7β-hydroxy-Adiol (5.1 µM and 6.8 µM, respectively) provide a quantitative benchmark for enzyme kinetics, enabling precise characterization of enzyme function and inhibition [1]. This application is directly supported by evidence of its role as a substrate for this enzyme [2].

AKR1C3 Inhibition Reference Control

Given its weak inhibitory activity against AKR1C3 (IC50 = 8.0 µM in A549 cells), this compound is an excellent reference control in cell-based assays for validating the potency of novel AKR1C3 inhibitors. Its well-defined, low potency allows researchers to establish a baseline for inhibition and confirm assay sensitivity, as evidenced by cross-study comparable inhibition data [1].

Corticosteroid Metabolism Mixed-Type Inhibition

For researchers studying the regulation of corticosteroid metabolism, this compound serves as a specialized tool to investigate mixed-type inhibition mechanisms. Its ability to inhibit cortisone reduction in a mixed-type manner, unlike common competitive inhibitors, makes it valuable for dissecting complex allosteric or multi-step enzymatic processes [1].

7-Oxo Androstane SAR Studies

This compound provides a foundational chemical scaffold for SAR studies aimed at optimizing the potency and selectivity of 7-oxo androstane derivatives. Its known interactions with 11β-HSD1 and AKR1C3 offer a starting point for iterative chemical modifications to enhance binding affinity and alter enzyme inhibition profiles [1][2].

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